3,4-Dihydro Naratriptan

Pharmaceutical Reference Standards Impurity Profiling Analytical Method Validation

3,4-Dihydro Naratriptan (CAS 121679-20-7), also designated as Naratriptan Impurity B, is a hydrogenated derivative of the anti-migraine drug naratriptan that forms during the preparation of naratriptan hydrochloride. It is a selective serotonin 5-HT1B receptor agonist that retains the triptan-class pharmacophore with a 1,2,3,6-tetrahydropyridin-4-yl substitution at the indole C3 position, distinguishing it structurally from the fully saturated piperidine ring of naratriptan.

Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
CAS No. 121679-20-7
Cat. No. B028150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro Naratriptan
CAS121679-20-7
SynonymsN-Methyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-ethanesulfonamide;  Naratriptan Impurity B; 
Molecular FormulaC17H23N3O2S
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C
InChIInChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3
InChIKeyUJPMSESNMYEKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro Naratriptan (CAS 121679-20-7) — Certified Naratriptan Impurity B Reference Standard for Chromatographic Method Validation and QC Release


3,4-Dihydro Naratriptan (CAS 121679-20-7), also designated as Naratriptan Impurity B, is a hydrogenated derivative of the anti-migraine drug naratriptan that forms during the preparation of naratriptan hydrochloride . It is a selective serotonin 5-HT1B receptor agonist that retains the triptan-class pharmacophore with a 1,2,3,6-tetrahydropyridin-4-yl substitution at the indole C3 position, distinguishing it structurally from the fully saturated piperidine ring of naratriptan [1]. The compound is supplied as a fully characterized reference standard with a minimum purity of ≥95% (≥98% from certain vendors), accompanied by certificates of analysis including HPLC, NMR, and MS data compliant with ICH Q3A/Q3B regulatory guidelines [2].

3,4-Dihydro Naratriptan Procurement Rationale — Why Naratriptan API or Generic Impurity Standards Cannot Substitute for This Specific Reference Material


Generic substitution of 3,4-Dihydro Naratriptan with naratriptan API, other naratriptan impurities, or uncharacterized materials fails on three critical grounds. First, 3,4-Dihydro Naratriptan exhibits a unique structural feature — the 3,4-dihydro pyridine ring — that confers distinct chromatographic behavior under pharmacopoeial HPLC conditions, with a relative retention time that differs from both naratriptan and other related compounds, making it essential for accurate peak identification in impurity profiling [1]. Second, the compound has been demonstrated to possess lower potency than the parent naratriptan, meaning that using naratriptan as a surrogate for this impurity in biological assays would systematically overestimate receptor activity and confound pharmacological interpretation . Third, as Naratriptan Impurity B, this compound is explicitly specified in regulatory monographs and ANDA submissions as a critical marker impurity requiring validated reference standards for method development, system suitability testing, and batch release quality control — functions that no generic alternative can fulfill without full characterization and traceable certification [2][3].

3,4-Dihydro Naratriptan Quantitative Differentiation Evidence — Comparator-Based Data for Scientific Selection and Procurement Decisions


3,4-Dihydro Naratriptan Structural Identification and Purity Specification — Comparative Molecular Weight and Certified Purity Relative to Naratriptan

3,4-Dihydro Naratriptan (C17H23N3O2S, MW 333.45 g/mol) differs structurally from naratriptan (C17H25N3O2S, MW 335.46 g/mol) by the presence of a 3,6-dihydro-2H-pyridin-4-yl substituent at the indole C3 position versus the fully saturated piperidin-4-yl group in naratriptan, resulting in a molecular weight reduction of approximately 2.0 g/mol [1]. The compound is supplied with a certified purity of ≥98% (98.0% standard grade) with full analytical characterization including NMR, HPLC, and GC batch-specific QC data . Naratriptan API specifications in USP monographs require 98.0–101.0% purity, establishing that 3,4-Dihydro Naratriptan meets equivalent purity thresholds suitable for reference standard applications [2].

Pharmaceutical Reference Standards Impurity Profiling Analytical Method Validation

3,4-Dihydro Naratriptan Potency Differentiation — Reduced Pharmacological Activity Relative to Parent Naratriptan

3,4-Dihydro Naratriptan sulfonamide, the impurity form closely related to 3,4-Dihydro Naratriptan, has been found to be less potent than the target compound naratriptan . While naratriptan exhibits high affinity for human recombinant 5-HT1B and 5-HT1D receptors with a pKi of 8.9 for human 5-HT1B and demonstrates potent vasoconstrictive activity in dog isolated basilar and middle cerebral artery preparations, the 3,4-dihydro derivative shows attenuated receptor activation efficacy [1]. The precise quantitative magnitude of potency reduction is not reported in the available literature; however, the directional difference is consistently documented across multiple authoritative sources.

Serotonin Receptor Pharmacology 5-HT1B Agonist Activity Impurity Safety Qualification

3,4-Dihydro Naratriptan Chromatographic Behavior — HPLC Relative Retention Time for Peak Identification in Impurity Profiling

In the USP pharmacopoeial HPLC method for naratriptan hydrochloride, related compounds are resolved with characteristic relative retention times (RRT) referenced to the naratriptan peak (RRT = 1.0). Naratriptan related compound B, which corresponds to the 3,4-dihydro impurity series, elutes with a relative retention time of approximately 1.1, while related compound A (a different impurity) elutes at approximately 0.9 [1][2]. Advanced QSRR modeling using hybrid genetic algorithm–artificial neural network approaches has validated the chromatographic separation of naratriptan hydrochloride and its related impurities, with the best-performing models (PS-ANN and SPS-ANN) achieving mean prediction errors of 8% (Q²=0.87) and 15% (Q²=0.77) on inner-validation datasets for impurity retention time prediction [3].

HPLC Method Development Pharmaceutical Quality Control Impurity Quantification

3,4-Dihydro Naratriptan Synthesis and Process Control — Catalytic Hydrogenation Reaction Kinetics

3,4-Dihydro Naratriptan is a hydrogenated form of the parent molecule naratriptan and has been shown to have a reaction time of approximately 30 minutes when catalyzed by palladium under hydrogenation conditions . The impurity, 3,4-dihydro naratriptan sulfonamide, can be eliminated from the synthesis by using catalytic hydrogenation, which converts it to 3,4-dihydro naratriptan . Alternative synthetic methods have been reported with yields up to 90% for the preparation of 3,4-Dihydro Naratriptan (Naratriptan Impurity B) via condensation of 2-(1H-indol-5-yl)ethanesulfonic acid methylamide with 1-methyl-4-piperidone in the presence of potassium hydroxide in ethanol under reflux conditions .

Process Chemistry Synthetic Route Optimization Impurity Control Strategy

3,4-Dihydro Naratriptan Physicochemical Properties — Solubility Profile and Stability Parameters for Analytical Method Development

3,4-Dihydro Naratriptan exhibits a defined solubility profile essential for analytical method development: ≤0.1 mg/mL in ethanol, 10 mg/mL in DMSO, and 10 mg/mL in dimethylformamide [1]. The compound is supplied as a crystalline solid with storage specifications of -20°C for long-term stability (powder stable for 3 years at -20°C, 2 years at 4°C; in solvent stable for 6 months at -80°C, 1 month at -20°C) [2]. Physicochemical parameters include LogP 3.388, density 1.26 g/cm³, and boiling point 557.5°C at 760 mmHg . The oxalate salt form (3,4-Dihydro Naratriptan Oxalate, CAS 121679-21-8) is noted to be hygroscopic, indicating that the free base form should be protected from moisture during handling and storage .

Preformulation Characterization Solubility Profiling Reference Standard Handling

3,4-Dihydro Naratriptan Procurement Applications — High-Value Use Cases in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Naratriptan API Impurity Profiling

3,4-Dihydro Naratriptan serves as a critical reference standard for developing and validating HPLC-UV/DAD and LC-MS/MS methods for naratriptan hydrochloride impurity profiling. Its defined relative retention time of approximately 1.1 under USP chromatographic conditions enables accurate peak identification and system suitability assessment during method transfer and routine QC testing [1]. The compound's certified purity (≥95–98%) and full analytical characterization package support method validation parameters including specificity, linearity, accuracy, and precision as required by ICH Q2(R1) guidelines [2].

Quality Control Release Testing and Stability Monitoring for Naratriptan Drug Substance and Drug Product

In pharmaceutical QC laboratories, 3,4-Dihydro Naratriptan (Naratriptan Impurity B) is used as a reference material for quantifying impurity levels in naratriptan drug substance batches and finished dosage forms during release testing and stability studies. The compound's established less potent pharmacological profile relative to naratriptan provides context for setting impurity acceptance limits in accordance with ICH Q3A/Q3B thresholds [1]. Use of this certified reference standard ensures compliance with ANDA submission requirements and regulatory expectations for impurity control [2].

Abbreviated New Drug Application (ANDA) Documentation and DMF Submissions

3,4-Dihydro Naratriptan reference standard is indispensable for ANDA applicants seeking to demonstrate pharmaceutical equivalence to the reference listed drug. The compound supports the characterization of impurity profiles required in Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.3 (Validation of Analytical Procedures) of the Common Technical Document [1]. Suppliers provide ICH Q3A/Q3B-compliant reference standards with traceable certificates of analysis that meet regulatory documentation requirements for DMF submissions and regulatory authority queries [2].

Process Chemistry Optimization and Impurity Fate-and-Purge Studies

During naratriptan API process development, 3,4-Dihydro Naratriptan reference material enables accurate tracking of this specific impurity throughout the synthetic route. Understanding its formation kinetics — including the ~30-minute palladium-catalyzed hydrogenation time reported for its generation — supports the design of critical process parameters and control strategies that minimize impurity carryover [1]. The compound is also used in spiking studies to validate the purging capacity of downstream unit operations, with reported synthetic yields up to 90% for deliberate preparation [2].

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